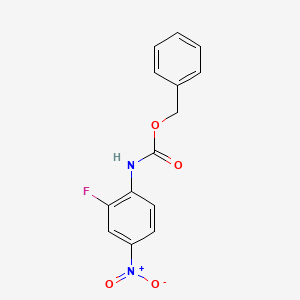

Benzyl N-(2-fluoro-4-nitrophenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-fluoro-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-12-8-11(17(19)20)6-7-13(12)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBUWAOSILOPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization of Benzyl N 2 Fluoro 4 Nitrophenyl Carbamate

Established Synthetic Routes to Benzyl (B1604629) N-(2-fluoro-4-nitrophenyl)carbamate

The traditional synthesis of carbamates often involves the reaction of an amine with a chloroformate, a method that has been widely applied to a variety of substituted anilines. These established routes can be categorized into conventional multistep pathways and more streamlined one-pot approaches.

The most common and well-established method for synthesizing N-aryl carbamates is the acylation of an aniline (B41778) derivative with a suitable chloroformate. In the case of Benzyl N-(2-fluoro-4-nitrophenyl)carbamate, this would involve the reaction of 2-fluoro-4-nitroaniline (B181687) with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A closely related synthesis is that of Benzyl N-(2-methoxy-4-nitrophenyl)carbamate, which was prepared by dissolving 2-methoxy-4-nitroaniline (B147289) in acetone (B3395972) with magnesium oxide, followed by the slow addition of benzyl chloroformate. prepchem.com This reaction proceeded over several hours and, after workup, afforded the product in a high yield of 94%. prepchem.com A similar approach is highly applicable for the synthesis of the target compound, this compound.

The general reaction scheme is as follows:

Scheme 1: General conventional synthesis of this compound.

The key parameters to optimize in this synthesis include the choice of solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction. Common solvents for this type of reaction include acetone, dichloromethane (B109758), and tetrahydrofuran (B95107). The base is crucial for scavenging the HCl generated and can range from inorganic bases like magnesium oxide or sodium carbonate to organic bases such as triethylamine (B128534) or pyridine (B92270).

Another conventional approach involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene, to first generate an isocyanate from the aniline, which is then trapped with benzyl alcohol. However, this method involves highly toxic reagents and is often avoided in modern synthetic chemistry. A phosgene-free method for synthesizing active o-nitrophenyl carbamates has been developed using bis(o-nitrophenyl) carbonate, which reacts with aliphatic amines under mild conditions to give high yields. epa.gov

A summary of a representative conventional synthesis for an analogous compound is presented in the table below:

| Starting Material | Reagent | Solvent | Base | Yield (%) | Reference |

| 2-Methoxy-4-nitroaniline | Benzyl chloroformate | Acetone/DMF | MgO | 94 | prepchem.com |

| Table 1: Conventional Synthesis of an Analogous N-Aryl Carbamate (B1207046). |

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, and minimizing waste. For the synthesis of carbamates, one-pot procedures can be designed to avoid the isolation of intermediate species. While a specific one-pot synthesis for this compound is not extensively documented, methodologies for related compounds provide a clear blueprint.

For instance, one-pot multicomponent reactions have been developed for the synthesis of highly functionalized furans under catalyst-free conditions, showcasing the efficiency of such approaches. tubitak.gov.tr Similarly, the one-pot synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides has been reported, demonstrating the feasibility of complex transformations in a single step. chemrxiv.org

A potential one-pot approach for the target molecule could involve the in situ generation of the isocyanate from 2-fluoro-4-nitroaniline followed by immediate reaction with benzyl alcohol. This can be achieved through various reagents that promote the formation of the isocyanate without the need for its isolation.

Novel Synthetic Methodologies for this compound

Recent advances in synthetic chemistry have focused on the development of more environmentally friendly and efficient methods. These novel methodologies often fall under the umbrella of green chemistry and include solvent-free reactions and the use of catalysts to improve reaction rates and selectivity.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved by minimizing the use of hazardous solvents and reagents, and by employing catalytic methods.

A recent study highlighted a green synthesis of N-aryl carbamate derivatives through a Hofmann rearrangement using oxone, an environmentally benign oxidizing agent. nih.gov This process involved the conversion of aromatic amides to carbamates in a single step, avoiding the use of toxic reagents typically associated with this rearrangement. nih.gov

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for large quantities of volatile organic compounds. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. While specific solvent-free protocols for the synthesis of this compound are not yet prevalent, the general concept can be applied.

For example, the reaction of 2-fluoro-4-nitroaniline with a solid-supported benzyl chloroformate derivative could potentially proceed under solvent-free conditions with mechanical mixing. The optimization of such a protocol would involve selecting the appropriate solid support and determining the optimal temperature and reaction time.

The use of catalysts can significantly enhance the efficiency and selectivity of carbamate synthesis. Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher yields.

For the synthesis of benzyl carbamate, a highly efficient catalytic method using an alumina-supported nickel oxide-bismuth oxide catalyst has been reported. chemicalbook.com In this process, urea (B33335) and benzyl alcohol were reacted at 110°C to produce benzyl carbamate in a 99% yield. chemicalbook.com This demonstrates the potential for using heterogeneous catalysts in carbamate synthesis, which offer the advantage of easy separation and recyclability.

Another example is the use of ZnO nanocatalysts for the synthesis of 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole, which highlights the versatility of nanocatalysts in facilitating organic transformations with high productivity and short reaction times. jchr.orgjchr.org

The application of a suitable catalyst to the reaction between 2-fluoro-4-nitroaniline and benzyl chloroformate or a related benzylating agent could lead to a more efficient and environmentally friendly synthesis of this compound. The table below summarizes a catalytic approach for the synthesis of a parent carbamate.

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Urea, Benzyl alcohol | Alumina supported nickel oxide-bismuth oxide | 110 | 10 | 99 | chemicalbook.com |

| Table 2: Catalytic Synthesis of Benzyl Carbamate. |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.net The high-energy environment created by microwave radiation can lead to rapid heating of the reaction mixture, often resulting in higher yields and cleaner reaction profiles. For instance, similar syntheses of N-alkylated benzotriazole (B28993) derivatives have shown a marked improvement in yield and reduction in reaction time under microwave conditions compared to conventional heating. nih.gov

A hypothetical comparison between conventional and microwave-assisted synthesis is presented in the table below, illustrating the potential advantages of the latter.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often minimized |

This table is illustrative and based on general principles of microwave-assisted synthesis.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch production, providing enhanced safety, scalability, and process control. The synthesis of carbamates is well-suited for flow chemistry applications. nih.govacs.orgnih.govbeilstein-journals.org In a potential flow process for this compound, streams of 2-fluoro-4-nitroaniline and benzyl chloroformate, along with a suitable base, would be continuously mixed in a heated reactor coil. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and yield. acs.org

Studies on the continuous synthesis of other carbamates have demonstrated the ability to rapidly screen and optimize reaction conditions, leading to high-purity products with minimal manual intervention. acs.org The enclosed nature of flow reactors also enhances safety, particularly when handling reactive intermediates.

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique method for initiating and accelerating chemical transformations through acoustic cavitation. wikipedia.org The extreme localized temperatures and pressures generated during cavitation can enhance mass transfer and increase the reactivity of chemical species. wikipedia.org While specific applications of sonochemistry to the synthesis of this compound are not widely documented, the principles of sonochemistry suggest potential benefits. For related reactions, ultrasound has been shown to improve reaction rates and yields, particularly in heterogeneous systems.

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters.

Temperature and Pressure Effects on Reaction Yields

Temperature is a critical factor influencing the rate and yield of the carbamate formation. An increase in temperature generally accelerates the reaction; however, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the product. In continuous flow syntheses of related carbamates, it has been observed that a moderate increase in temperature can improve conversion, but further elevation may favor byproduct formation. nih.gov

Pressure can also play a role, particularly in flow chemistry systems where it can be used to maintain solvents in a liquid state above their boiling points, allowing for higher reaction temperatures. The interplay between temperature and pressure is crucial for maximizing yield and purity. nih.govacs.org

The following table illustrates the hypothetical effect of temperature on the yield of this compound.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 | 12 | 75 |

| 50 | 4 | 88 |

| 75 | 2 | 92 |

| 100 | 1 | 85 (with byproducts) |

This data is illustrative and based on general trends in carbamate synthesis.

Catalyst Loading and Ligand Effects

While the direct reaction of an aniline with a chloroformate does not typically require a catalyst, related N-arylation reactions to form similar bonds benefit significantly from catalysis. For instance, palladium-catalyzed N-arylation of carbamates is a powerful method where catalyst loading and ligand choice are paramount. organic-chemistry.orgorganic-chemistry.orgmit.edu In such systems, the ligand plays a crucial role in stabilizing the metal center and facilitating the key steps of the catalytic cycle. The choice of an appropriate ligand can dramatically influence the reaction's efficiency, substrate scope, and the required catalyst loading.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. The techniques employed are largely dependent on the physical properties of the target compound and the nature of the impurities present. Common methods for the purification of carbamates include crystallization, precipitation, and column chromatography.

Following the synthesis, the crude product is often obtained by pouring the reaction mixture into ice water, which causes the product to precipitate out of the aqueous solution. nih.gov The resulting solid can then be collected by filtration and washed with water to remove any water-soluble impurities and salts. nih.gov

For further purification, recrystallization is a widely used technique. The choice of solvent is crucial for effective recrystallization. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. For analogous carbamates, solvents such as ether or dichloromethane have been successfully used for recrystallization. nih.govprepchem.com The process of dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling, often yields high-purity crystals.

In cases where recrystallization does not provide a product of sufficient purity, or if the impurities have similar solubility profiles, silica (B1680970) gel flash chromatography is a powerful alternative. This technique separates compounds based on their polarity. For the purification of similar carbamates, a gradient of ethyl acetate (B1210297) in hexanes has been shown to be effective. emerginginvestigators.org The crude mixture is loaded onto a silica gel column, and the mobile phase is passed through the column, with the different components of the mixture eluting at different rates.

The following table summarizes the common purification techniques applicable to this compound.

Table 2: Purification and Isolation Techniques

| Technique | Description | Key Considerations |

|---|---|---|

| Precipitation | The crude product is precipitated by adding the reaction mixture to a non-solvent, typically water. nih.gov | Efficient for removing water-soluble byproducts. |

| Filtration | The solid product is separated from the liquid phase using a filter. | The solid should be washed with a suitable solvent to remove residual impurities. nih.gov |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly to form pure crystals. prepchem.com | The choice of solvent is critical for obtaining high purity and yield. |

| Column Chromatography | The compound is purified by passing it through a column of silica gel with a suitable solvent system. emerginginvestigators.org | Effective for separating compounds with different polarities. |

Chemical Reactivity and Mechanistic Studies of Benzyl N 2 Fluoro 4 Nitrophenyl Carbamate

Reactivity of the Carbamate (B1207046) Linkage in Benzyl (B1604629) N-(2-fluoro-4-nitrophenyl)carbamate

The carbamate group (-NH-C(=O)-O-) in the molecule serves as a critical linkage, and its reactivity is significantly influenced by the attached aromatic system. The presence of the electron-withdrawing 2-fluoro-4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

The hydrolysis of benzyl N-(2-fluoro-4-nitrophenyl)carbamate involves the cleavage of the carbamate bond, typically yielding benzylamine, carbon dioxide, and 2-fluoro-4-nitrophenol. The reaction's mechanism and rate are highly dependent on the pH of the medium.

In basic conditions, the hydrolysis is significantly accelerated. emerginginvestigators.org The reaction proceeds through a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, leading to the expulsion of the 2-fluoro-4-nitrophenoxide ion. This leaving group is particularly stable due to the resonance delocalization of the negative charge, facilitated by the electron-withdrawing nitro group. For analogous compounds like 4-nitrophenyl carbamates, this property allows for the use of the 4-nitrophenyl group as a base-labile protecting group in organic synthesis. emerginginvestigators.orgemerginginvestigators.org The release of the nitrophenolate ion, which is intensely colored, can be monitored spectrophotometrically to study the reaction kinetics. emerginginvestigators.org

Under neutral or acidic conditions, the carbamate linkage is generally more stable. emerginginvestigators.org However, under strong acidic conditions, a specific acid-catalyzed hydrolysis can occur. This mechanism would involve the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile like water. amazonaws.com

| Condition | Typical Reagents | Mechanism Type | Primary Products | Key Feature |

|---|---|---|---|---|

| Basic | Aqueous NaOH, KOH | Nucleophilic Acyl Substitution (BAc2) / E1cB-like | Benzylamine, 2-Fluoro-4-nitrophenoxide, CO2 | Fast reaction rate due to stabilized nitrophenoxide leaving group. emerginginvestigators.org |

| Acidic | Aqueous HCl, H2SO4 | Specific Acid-Catalyzed Hydrolysis (AAc2) | Benzylamine, 2-Fluoro-4-nitrophenol, CO2 | Requires protonation of the carbamate to activate the carbonyl group. amazonaws.com |

Transamidation involves the reaction of the carbamate with an amine, resulting in the formation of a urea (B33335) derivative and the displacement of the benzyloxy group or the 2-fluoro-4-nitrophenol. The reaction pathway is a nucleophilic acyl substitution where the attacking amine acts as the nucleophile. The highly activated carbonyl carbon of the carbamate is susceptible to attack by primary or secondary amines. This reaction is synthetically useful for creating unsymmetrical ureas.

Reactions Involving the Nitro Group of this compound

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can itself undergo various transformations.

The nitro group on the phenyl ring is readily reducible to other nitrogen-containing functional groups, with the final product depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to Amine: The most common transformation is the complete reduction of the nitro group to an amine (aniline) derivative, yielding Benzyl N-(4-amino-2-fluorophenyl)carbamate. This is a crucial reaction in the synthesis of many pharmaceutical and dyestuff intermediates. sci-hub.st A variety of reagents can accomplish this transformation, with catalytic hydrogenation being a widely used industrial method. sigmaaldrich.com

Partial Reduction to Hydroxylamine (B1172632): Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine. wikipedia.org For example, reagents like zinc dust in aqueous ammonium (B1175870) chloride can be used. wikipedia.org Some enzymatic systems, such as E. coli nitroreductase, are also known to efficiently reduce nitroaromatics to their corresponding hydroxylamines. researchgate.net These hydroxylamine intermediates are often reactive and may undergo further transformations. researchgate.net

| Reducing Agent/System | Typical Product | Reference |

|---|---|---|

| H2, Pd/C or PtO2 | Amine | wikipedia.org |

| Fe / HCl or NH4Cl | Amine | wikipedia.org |

| Sn / HCl | Amine | scispace.com |

| Sodium Hydrosulfite (Na2S2O4) | Amine | wikipedia.org |

| Zinc (Zn) / NH4Cl | Hydroxylamine | wikipedia.org |

| Hydrazine (N2H4) / Raney Nickel | Hydroxylamine | wikipedia.org |

The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.org While the nitro group itself can be displaced by very strong nucleophiles under harsh conditions, it is generally considered a poor leaving group compared to halogens. In the context of this compound, the nitro group's primary role in SNAr is to activate the ring for the displacement of the more labile fluoro substituent.

Reactivity of the Fluoro Substituent in this compound

The fluorine atom at the C-2 position is highly susceptible to nucleophilic aromatic substitution. Its reactivity is significantly enhanced by the presence of the nitro group in the para position (C-4). This ortho-para relationship is optimal for stabilizing the intermediate formed during the SNAr reaction. libretexts.org

The mechanism proceeds via an addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. libretexts.orgyoutube.com In the subsequent, typically rapid, elimination step, the fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored. Fluorine's high electronegativity makes it a good leaving group in this context, facilitating the reaction. nih.gov

This reactivity allows for the introduction of a wide range of nucleophiles onto the aromatic ring, providing a versatile method for synthesizing various substituted derivatives.

| Nucleophile Type | Example Nucleophile | Product Type | Reference (by analogy) |

|---|---|---|---|

| Oxygen Nucleophiles | Methoxide (CH3O-), Phenoxide (PhO-) | Aryl Ethers | nih.gov |

| Nitrogen Nucleophiles | Ammonia (NH3), Alkylamines (RNH2) | Substituted Anilines | nih.gov |

| Sulfur Nucleophiles | Thiolates (RS-) | Aryl Sulfides | nih.gov |

Fluorine Reactivity in Aromatic Systems

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the nitro group situated at the para-position and the carbamate group at the ortho-position to the fluorine. These groups delocalize the negative charge of the Meisenheimer complex, a key intermediate formed during the SNAr reaction, thereby stabilizing it and lowering the activation energy of the reaction.

The position of the electron-withdrawing group relative to the leaving group is crucial. The ortho-nitro group in the 2-fluoro-4-nitrophenyl system exerts a powerful inductive (-I) and mesomeric (-M) effect, which significantly enhances the reactivity of the fluorine atom. acs.org Studies on related fluoronitrobenzene derivatives have shown that ortho-nitro substituted compounds are more reactive than their para-substituted counterparts. cdnsciencepub.comnih.gov This is attributed to the stronger inductive effect of the nitro group at the ortho position, which more effectively stabilizes the developing negative charge in the transition state. acs.org

Potential for Further Functionalization

The activated nature of the fluorine atom in this compound opens up extensive possibilities for further functionalization. The fluorine can be readily displaced by a wide array of nucleophiles, allowing for the introduction of diverse functional groups onto the aromatic ring. This makes the parent compound a valuable intermediate in the synthesis of more complex molecules.

Examples of such transformations, based on the reactivity of analogous 2-fluoronitrobenzene systems, include:

Amination: Reaction with primary and secondary amines to yield N-substituted 2-amino-4-nitrophenyl derivatives. emerginginvestigators.org

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to produce the corresponding ethers.

Thiolation: Reaction with thiols to form thioethers. researchgate.net

The ability to introduce these varied functionalities under relatively mild conditions underscores the synthetic utility of this compound as a building block in medicinal chemistry and materials science. clemson.edu For instance, the displacement of the fluorine by a chiral amine would lead to the synthesis of chiral derivatives.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are critical for understanding its stability and for optimizing reaction conditions for its synthetic applications.

Kinetic Studies of Decomposition Pathways

The decomposition of this compound can proceed through several pathways, with the most common being hydrolysis of the carbamate linkage and thermal decomposition.

Hydrolysis: The hydrolysis of nitrophenyl carbamates is well-documented, particularly under basic conditions. emerginginvestigators.orgemerginginvestigators.org The electron-withdrawing nitro group makes the 4-nitrophenoxide a good leaving group, facilitating the cleavage of the carbamate. emerginginvestigators.org The mechanism of base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. emerginginvestigators.org Studies on similar 4-nitrophenyl carbamates have shown that the rate of hydrolysis increases with pH. emerginginvestigators.orgemerginginvestigators.org

For N-substituted 4-nitrophenyl carbamates, an alternative E1cB (unimolecular elimination of the conjugate base) mechanism has been proposed. This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the expulsion of the 4-nitrophenoxide to form an isocyanate intermediate, which is then rapidly trapped by water.

The table below presents kinetic data for the base-catalyzed hydrolysis of a related compound, 4-nitrophenyl benzylcarbamate, which provides insight into the expected kinetic behavior.

| pH | Relative Initial Rate of Hydrolysis |

|---|---|

| 7 | Low |

| 8 | Moderate |

| 9 | Increasing |

| 10 | High |

| 11 | Very High |

| 12 | Maximum |

| 13 | Maximum |

| 14 | Slightly Decreased from Maximum |

This table illustrates the general trend of increasing hydrolysis rate with pH for 4-nitrophenyl carbamates, with a plateau or slight decrease at very high pH values. Data is qualitatively adapted from studies on 4-nitrophenyl benzylcarbamate. emerginginvestigators.org

Thermal Decomposition: The thermal decomposition of nitrophenyl carbamates can lead to different products depending on the substitution pattern and reaction conditions. For instance, the pyrolysis of alkyl N-(o-nitrophenyl)carbamates has been shown to produce benzofurazan. cdnsciencepub.comcdnsciencepub.com This reaction is thought to proceed through a pathway that does not involve the initial formation of an isocyanate. cdnsciencepub.com In other cases, thermal decomposition can lead to the formation of isocyanates via the elimination of the corresponding alcohol or phenol (B47542). mdpi.com The rate of thermal decomposition is highly dependent on the temperature and the structure of the carbamate. researchgate.net

Thermodynamic Parameters of Key Reactions

For the hydrolysis of the carbamate, thermodynamic parameters can be estimated from related systems. The hydrolysis of carbamates is typically a thermodynamically favorable process, especially under basic conditions where the equilibrium is shifted towards the products. The standard Gibbs free energy of formation for carbamate species has been calculated in the context of their formation from carbon dioxide and ammonia. nih.gov These values can be used to estimate the thermodynamics of hydrolysis reactions.

The table below shows activation energies for the nucleophilic aromatic substitution of related fluoronitrobenzene derivatives with polyvinylamine, which can serve as a proxy for the reactivity of the fluorine in this compound.

| Compound | Activation Energy (kJ/mol) |

|---|---|

| 2-Fluoronitrobenzene | 67.5 |

| 4-Fluoronitrobenzene | 67.6 |

| 1-Fluoro-2,4-dinitrobenzene | 60.2 |

| 1,5-Difluoro-2,4-dinitrobenzene | 52.8 |

Data sourced from kinetic studies on the reaction of fluoronitrobenzene derivatives with polyvinylamine. cdnsciencepub.com

The similar activation energies for 2- and 4-fluoronitrobenzene suggest that the primary electronic effect of the nitro group is dominant. cdnsciencepub.com The presence of a second electron-withdrawing group, as in the dinitro- and difluorodinitro- derivatives, further lowers the activation energy, indicating a more facile reaction. cdnsciencepub.com

Stereochemical Aspects of this compound Reactivity (if applicable)

For the majority of reactions involving the achiral molecule this compound, such as SNAr with achiral nucleophiles or hydrolysis, stereochemistry is not a primary consideration as the products will also be achiral.

However, stereochemistry becomes a crucial aspect when the molecule is reacted with a chiral reagent or when a chiral center is generated in the product. For example:

Reaction with a chiral nucleophile: If the fluorine atom is displaced by a chiral amine or alcohol, the resulting product will be a mixture of diastereomers if a new stereocenter is not formed. If the reaction leads to the formation of a new stereocenter, the stereochemical outcome will depend on the reaction mechanism and the nature of the chiral nucleophile.

Asymmetric synthesis: It is conceivable to perform an enantioselective SNAr reaction on the 2-fluoro-4-nitrophenyl moiety using a chiral catalyst, which would lead to an enantioenriched product. While not specifically reported for this substrate, catalytic asymmetric C-N bond forming reactions are a known class of transformations. rsc.orgrsc.org

The carbamate group itself can be involved in stereoselective synthesis. For example, the carbocupration of alkynyl carbamates has been used for the stereoselective synthesis of (E)-alkenyl carbamates. nih.govacs.org While this is not a reaction of the target molecule itself, it demonstrates how carbamate functionalities can be utilized in stereocontrolled transformations.

Computational and Theoretical Chemistry of Benzyl N 2 Fluoro 4 Nitrophenyl Carbamate

Quantum Chemical Calculations of Benzyl (B1604629) N-(2-fluoro-4-nitrophenyl)carbamate

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Benzyl N-(2-fluoro-4-nitrophenyl)carbamate at the atomic level. These methods allow for a detailed description of the molecule's electronic landscape and the prediction of various molecular characteristics.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of organic molecules like this compound. DFT studies typically involve the use of various functionals, such as B3LYP, in conjunction with a basis set like 6-31G* to optimize the molecular geometry and calculate electronic properties.

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For analogous compounds, DFT calculations have been successfully used to describe atomic charges and molecular volumes. scirp.org Mulliken charge calculations on similar carbamates have been performed to understand the local charge density, which can influence reactivity. emerginginvestigators.org

Table 1: Representative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is representative and based on typical values for structurally similar compounds.

Ab initio methods, such as Hartree-Fock (HF), offer a complementary approach to DFT for calculating molecular properties. While computationally more demanding, ab initio methods are derived directly from theoretical principles without the use of empirical parameters. For related benzyl carbamates, Hartree-Fock calculations with a 6-31+G(d) basis set have been utilized to obtain optimized geometries and predict vibrational frequencies. scirp.org These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for a comprehensive understanding of the molecule's three-dimensional structure.

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. DFT calculations can be used to simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies. researchgate.net For instance, the characteristic stretching frequencies of the carbonyl (C=O), amine (N-H), and nitro (NO₂) groups can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 |

| C=O Stretch | 1720 |

| NO₂ Asymmetric Stretch | 1540 |

| NO₂ Symmetric Stretch | 1350 |

| C-F Stretch | 1250 |

Note: The data in this table is representative and based on typical values for structurally similar compounds.

Conformational Analysis of this compound

The flexibility of the benzyl and carbamate (B1207046) groups allows this compound to adopt various conformations. Conformational analysis is therefore essential to identify the most stable spatial arrangements of the molecule.

The potential energy surface (PES) of this compound can be mapped by systematically varying key dihedral angles and calculating the corresponding single-point energies. This process reveals the energy landscape of the molecule, highlighting the low-energy regions that correspond to stable conformations. The study of related molecules like 2-nitrotoluene (B74249) has demonstrated the utility of PES mapping in understanding isomerization pathways and identifying transition states. researchgate.net For this compound, the critical dihedral angles would include those around the C-O and C-N bonds of the carbamate linkage and the bond connecting the benzyl group.

By performing geometry optimizations starting from various points on the potential energy surface, the local energy minima corresponding to the preferred conformations of the molecule can be located. These optimized structures represent the most probable shapes the molecule will adopt. For each stable conformer, the relative energy can be calculated to determine the most thermodynamically favorable conformation. Factors such as intramolecular hydrogen bonding and steric hindrance play a significant role in determining the preferred conformations. In similar structures, the planarity between different ring systems and the orientation of substituent groups are key determinants of conformational preference. scienceopen.com

Table 3: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-N) | Dihedral Angle (O-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° | ~0° | 0.00 |

| 2 | ~90° | ~0° | +2.5 |

| 3 | ~180° | ~180° | +4.1 |

Note: The data in this table is hypothetical and for illustrative purposes to represent a typical conformational analysis outcome.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of this compound, capturing its conformational dynamics and interactions with its environment. Such simulations are crucial for understanding how the molecule behaves in different phases and its potential interactions with biological systems.

The behavior of this compound in solution is profoundly influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the carbamate and various solvents, such as water, methanol, or less polar organic solvents. These simulations typically reveal the formation of a solvent shell around the solute molecule, with the arrangement and dynamics of solvent molecules being dictated by the electrostatic and steric properties of the carbamate.

For instance, in an aqueous environment, it is expected that water molecules will form hydrogen bonds with the nitro group and the carbamate linkage. The fluorine atom, being electronegative, will also influence the local water structure. The dynamics of these solvation shells, including the residence time of solvent molecules and their orientational preferences, are key parameters that can be extracted from MD simulations. These parameters are critical for understanding the molecule's solubility and transport properties. Comparative analysis of molecular volume in the gas phase versus a polarizable continuum solvation model for similar carbamates has shown that the molecular volume is generally higher in the solvated state, indicating the significant effect of the solvent on the molecule's effective size. nih.gov

A hypothetical study of this compound in different solvents might yield data such as that presented in the interactive table below, which illustrates how key dynamical properties could vary with the solvent environment.

| Solvent | Average Number of Hydrogen Bonds (Solute-Solvent) | Solvent Accessible Surface Area (SASA) (Ų) | Diffusion Coefficient of Carbamate (10⁻⁵ cm²/s) |

| Water | 5.8 | 350 | 1.2 |

| Methanol | 4.2 | 375 | 1.8 |

| Chloroform | 1.5 | 400 | 2.5 |

This table is illustrative and based on general principles of molecular dynamics simulations of solvated organic molecules.

The intermolecular interactions of this compound are fundamental to its physical properties in the condensed phase and its interactions with other molecules. These interactions can be dissected and quantified using computational models. The primary non-covalent interactions involving this molecule include:

Hydrogen Bonding: The N-H group of the carbamate linkage can act as a hydrogen bond donor, while the carbonyl oxygen, the oxygens of the nitro group, and the fluorine atom can act as hydrogen bond acceptors.

π-π Stacking: The two aromatic rings, the benzyl and the 2-fluoro-4-nitrophenyl moieties, can engage in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the nitro and fluoro groups on one ring and the electron-rich nature of the benzyl ring can lead to favorable quadrupole-quadrupole interactions.

C-H···π Interactions: The C-H bonds of the benzyl group can interact with the π-system of the nitrophenyl ring, and vice versa. Studies on benzyl carbamate have shown that C-H···π interactions can be comparable in energy to conventional hydrogen bonds and are crucial for understanding the crystal packing. nih.gov

Computational energy decomposition analysis can provide quantitative estimates for the strength of these different types of interactions. For example, a hypothetical analysis of a dimer of this compound might reveal the interaction energies presented in the following table.

| Interaction Type | Estimated Interaction Energy (kcal/mol) |

| N-H···O Hydrogen Bond | -5.2 |

| π-π Stacking (offset) | -3.8 |

| C-H···π Interaction | -2.5 |

| Dipole-Dipole Interaction | -1.9 |

This table is illustrative and based on typical values for such interactions found in computational studies of similar aromatic compounds.

Reaction Pathway Analysis and Transition State Modeling for this compound

Understanding the reactivity of this compound, particularly its stability and susceptibility to chemical transformations, can be achieved through the computational modeling of reaction pathways and the characterization of transition states. Key reactions of interest include hydrolysis, nucleophilic substitution, and thermal decomposition.

For instance, the hydrolysis of the carbamate bond is a critical reaction. Computational studies using methods like Density Functional Theory (DFT) can be employed to map out the potential energy surface for this reaction. This would involve identifying the structures of the reactants, intermediates, transition states, and products. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring is expected to influence the reactivity of the carbamate linkage. These groups increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

A plausible mechanism for the base-catalyzed hydrolysis would involve the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and cleavage of the C-O or N-C bond would yield the final products. The energy barriers associated with each step can be calculated to determine the rate-limiting step of the reaction.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Carbamate + OH⁻ | [TS1] | Tetrahedral Intermediate | 15.2 |

| C-O Bond Cleavage | Tetrahedral Intermediate | [TS2] | Benzyl alcohol + Isocyanate | 12.5 |

| N-C Bond Cleavage | Tetrahedral Intermediate | [TS3] | 2-fluoro-4-nitroaniline (B181687) + Benzyloxycarbonyl anion | 18.7 |

This table presents hypothetical data for the hydrolysis of this compound based on known mechanisms for carbamate hydrolysis.

The computational analysis of reaction pathways can also be extended to other potential reactions, such as the reduction of the nitro group or nucleophilic aromatic substitution on the 2-fluoro-4-nitrophenyl ring.

Cheminformatics Approaches for Structural Analysis of this compound Analogs

Cheminformatics provides a suite of computational tools to analyze and compare large sets of chemical structures, which is particularly useful for understanding the structure-activity or structure-property relationships of analogs of this compound. By systematically modifying the substituents on the benzyl and nitrophenyl rings, a library of virtual analogs can be generated.

For these analogs, a wide range of molecular descriptors can be calculated, including:

Topological Descriptors: Connectivity indices, shape indices.

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Lipophilic Descriptors: LogP, polar surface area.

3D Descriptors: Molecular volume, surface area, moments of inertia.

These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. For example, a QSAR model could be developed to predict the inhibitory activity of these analogs against a particular enzyme, while a QSPR model could predict a physical property like melting point or solubility.

The following table provides an example of how different substituents on the phenyl ring of this compound analogs could affect key calculated molecular descriptors.

| Phenyl Ring Substituent | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |

| 2-fluoro-4-nitro (parent) | 290.23 | 3.2 | 83.6 |

| 2,4-dinitro | 317.23 | 2.8 | 109.4 |

| 2-chloro-4-nitro | 306.68 | 3.5 | 83.6 |

| 4-cyano-2-fluoro | 284.25 | 2.9 | 74.3 |

| 4-trifluoromethyl-2-fluoro | 327.23 | 4.1 | 70.7 |

This table contains calculated values for hypothetical analogs and serves as an illustration of a cheminformatics approach.

Through such analyses, it is possible to identify which structural features are most influential for a given property, thereby guiding the design of new analogs with desired characteristics.

Advanced Spectroscopic and Structural Elucidation of Benzyl N 2 Fluoro 4 Nitrophenyl Carbamate

X-ray Crystallography of Benzyl (B1604629) N-(2-fluoro-4-nitrophenyl)carbamate

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be indispensable for the unambiguous determination of the molecular structure of Benzyl N-(2-fluoro-4-nitrophenyl)carbamate.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced would be collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.

While no specific crystallographic data for the title compound is available, a study on the closely related compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, provides a useful reference. nih.gov The crystal data for this analogue is presented in the table below to illustrate the type of information that would be obtained.

Illustrative Crystal Data for an Analogous Carbamate (B1207046)

| Parameter | Value for Benzyl N-(3-chloro-4-fluorophenyl)carbamate nih.gov |

|---|---|

| Molecular Formula | C₁₄H₁₁ClFNO₂ |

| Molecular Weight | 279.69 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.4695 (16) |

| b (Å) | 9.0346 (11) |

| c (Å) | 28.361 (3) |

| V (ų) | 2682.6 (6) |

| Z | 8 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, several types of interactions would be anticipated to stabilize the crystal structure.

Drawing parallels from related carbamate structures, it is expected that N-H···O hydrogen bonds would be a dominant feature, where the amide proton of the carbamate group acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule, likely the carbonyl oxygen or an oxygen of the nitro group. nih.govresearchgate.netresearchgate.net Additionally, C-H···O and C-H···F weak hydrogen bonds may further contribute to the stability of the crystal packing. nih.govresearchgate.net

The presence of two aromatic rings, the benzyl group and the 2-fluoro-4-nitrophenyl group, suggests the possibility of π-π stacking interactions. The relative orientation of these rings in adjacent molecules would determine the nature and strength of these interactions. The analysis of the crystal structure of analogous compounds, such as Phenyl N-(4-nitrophenyl)carbamate, has revealed the significance of such interactions in directing the supramolecular assembly. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. Advanced 2D NMR methods would be crucial for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

A combination of 2D NMR experiments would be employed to establish the full connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduwikipedia.org For the title compound, COSY would reveal the coupling between adjacent protons on the benzyl and the 2-fluoro-4-nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduwikipedia.orgresearchgate.net This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduwikipedia.orgresearchgate.net HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the carbonyl carbon of the carbamate and to the carbons of the benzyl ring.

The following table presents hypothetical ¹H and ¹³C NMR data for this compound, illustrating the expected chemical shifts and key HMBC correlations.

Hypothetical NMR Data and Key HMBC Correlations

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carbamate NH | ~9.0 | - | Carbonyl C, C of nitrophenyl ring |

| Carbamate C=O | - | ~153 | Benzylic CH₂, NH |

| Benzylic CH₂ | ~5.2 | ~68 | Carbonyl C, C1' of benzyl ring |

| Benzyl C1' | - | ~136 | Benzylic CH₂ |

| Benzyl C2'/C6' | ~7.4 | ~128 | Benzylic CH₂ |

| Benzyl C3'/C5' | ~7.3 | ~128 | |

| Benzyl C4' | ~7.3 | ~127 | |

| Nitrophenyl C1 | - | ~130 | NH |

| Nitrophenyl C2 | - | ~155 (C-F) | H3, H5 |

| Nitrophenyl C3 | ~7.8 | ~115 | H5, C1, C5 |

| Nitrophenyl C4 | - | ~145 (C-NO₂) | H3, H5 |

| Nitrophenyl C5 | ~8.2 | ~125 | H3, C1, C3, C4 |

Note: These are estimated values and actual experimental data would be required for confirmation.

While no solid-state NMR (ssNMR) studies have been reported for this compound, this technique could provide valuable information that is complementary to X-ray crystallography. ssNMR is particularly useful for studying materials that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders or amorphous solids.

For the title compound, ssNMR could be used to:

Investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties.

Provide insight into the molecular packing and intermolecular interactions in the solid state.

Study molecular dynamics, such as the motion of the phenyl rings or the benzyl group.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₁₄H₁₁FN₂O₄), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (290.0699).

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. The molecule is subjected to ionization, which can cause it to break apart into smaller, charged fragments. The masses of these fragments are then measured. A plausible fragmentation pathway for this compound is proposed below.

Plausible Fragmentation Pathway

| m/z | Ion Structure | Description |

|---|---|---|

| 290 | [C₁₄H₁₁FN₂O₄]⁺ | Molecular ion |

| 183 | [C₇H₄FNO₃]⁺ | Loss of the benzyl group |

| 155 | [C₆H₄FN₂O₂]⁺ | Formation of 2-fluoro-4-nitrophenyl isocyanate |

| 107 | [C₇H₇O]⁺ | Formation of the benzoyl cation |

This analysis of the fragmentation pattern would provide strong evidence for the presence of the benzyl and the 2-fluoro-4-nitrophenyl moieties within the molecule.

Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₄H₁₁FN₂O₄, the theoretical exact mass can be calculated. molport.com

Based on the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the expected accurate mass of the neutral molecule [M] and its common adducts can be predicted. This data is pivotal for confirming the identity of the compound in complex matrices.

Table 1: Predicted Accurate Mass of this compound

| Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₄H₁₂FN₂O₄⁺ | 291.0779 |

| [M+Na]⁺ | C₁₄H₁₁FN₂O₄Na⁺ | 313.0598 |

| [M-H]⁻ | C₁₄H₁₀FN₂O₄⁻ | 289.0623 |

Note: These values are calculated based on the elemental composition and have not been experimentally verified from published spectra for this specific compound.

Elucidation of Fragmentation Mechanisms

The fragmentation pattern of this compound in mass spectrometry provides valuable structural information. While specific experimental fragmentation data for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of carbamates, benzyl groups, and nitroaromatic compounds.

Key expected fragmentation pathways would likely involve:

Alpha-cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a carbamate-related fragment.

Cleavage of the carbamate N-C bond , which could result in the formation of a 2-fluoro-4-nitrophenyl isocyanate radical cation or related fragments.

Loss of the nitro group (NO₂) or parts of it (e.g., NO) from the aromatic ring, a common fragmentation for nitroaromatic compounds.

McLafferty-type rearrangements , if applicable, although less likely to be the primary pathway for this structure.

The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule. The vibrational spectrum of this compound is expected to show characteristic bands for the N-H, C=O, C-O, C-N, and NO₂ groups, as well as aromatic C-H and C=C stretching vibrations.

Although a specific experimental spectrum for this compound is not published, data from analogous compounds can provide insight into the expected vibrational frequencies. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch | 3450 - 3250 | Likely a single, sharp peak for the secondary amine in the carbamate. |

| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands. |

| Aliphatic C-H Stretch | 2980 - 2850 | Weak bands from the benzylic CH₂ group. |

| C=O Stretch (Amide I) | 1740 - 1690 | Strong, sharp absorption characteristic of the carbamate carbonyl. |

| N-H Bend (Amide II) | 1550 - 1510 | Medium to strong absorption. |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Strong absorption. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple medium to weak bands. |

| NO₂ Symmetric Stretch | 1370 - 1330 | Strong absorption. |

| C-O Stretch | 1250 - 1180 | Strong absorption from the carbamate C-O bonds. |

| C-F Stretch | 1200 - 1000 | Medium to strong absorption. |

Note: The expected wavenumber ranges are based on general spectroscopic correlations and data from similar carbamate compounds. rsc.orgemerginginvestigators.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring system, which are often strong in Raman spectra.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy of this compound

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is determined by its chromophores, which are the parts of the molecule that absorb light. The primary chromophores in this compound are the benzyl ring and, more significantly, the 2-fluoro-4-nitrophenyl system.

The nitrophenyl group is a strong chromophore, and its absorption is expected to dominate the spectrum. The electronic transitions would likely include:

π → π* transitions associated with the aromatic rings, typically occurring at shorter wavelengths (below 300 nm).

n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbamate groups, and the nitrogen atom of the carbamate. These are generally weaker and may be observed as shoulders on the main absorption bands.

Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. A compound's fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and lifetime (the average time the molecule spends in the excited state) are key parameters.

For this compound, significant fluorescence is not anticipated. Nitroaromatic compounds are well-known to be fluorescence quenchers. The nitro group often provides efficient non-radiative decay pathways (such as intersystem crossing to the triplet state followed by phosphorescence or non-radiative decay), which compete with fluorescence emission.

Therefore, it is expected that the fluorescence quantum yield of this compound would be very low, and the fluorescence lifetime would be correspondingly short. However, without experimental data, this remains a prediction based on the known properties of the nitroaromatic chromophore.

Biological Activity and Mechanistic Insights of Benzyl N 2 Fluoro 4 Nitrophenyl Carbamate in Vitro and Non Human Focus

In Vitro Enzyme Inhibition Studies of Benzyl (B1604629) N-(2-fluoro-4-nitrophenyl)carbamate

No data is available on the enzyme inhibition properties of Benzyl N-(2-fluoro-4-nitrophenyl)carbamate.

Inhibition Kinetics and Mode of Action

Information regarding the inhibition kinetics (e.g., IC₅₀, Kᵢ) and the mode of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) of this compound against any enzyme is not documented in the searched scientific literature.

Substrate Specificity and Reversibility

There are no available studies detailing the substrate specificity or the reversibility of potential enzyme inhibition by this compound.

Cellular Target Identification and Modulation of Biochemical Pathways (In Vitro, Non-Human Cell Lines)

No research has been published identifying the specific cellular targets or the modulation of biochemical pathways by this compound in non-human cell lines.

Investigations in Model Organisms (e.g., yeast, bacteria, non-human cell culture)

There is no available data from studies using model organisms such as yeast or bacteria, or non-human cell cultures, to elucidate the biological effects of this compound.

Protein Binding Studies via Biophysical Methods (e.g., SPR, ITC)

No biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been reported to characterize the binding of this compound to any protein target.

Receptor Binding Assays (In Vitro, Non-Human Receptors)

There is no information available from in vitro receptor binding assays to determine the affinity or selectivity of this compound for any non-human receptors.

Modulation of Biological Processes in Model Systems (e.g., bacterial growth, plant physiology)

No data is available in the scientific literature regarding the modulation of biological processes such as bacterial growth or plant physiology by this compound.

Molecular Docking Studies with Biological Macromolecules (In Silico)

There are no published molecular docking studies for this compound.

Ligand-Protein Interaction Prediction

No information on predicted ligand-protein interactions for this compound is available.

Binding Affinity Estimation

No data on the estimated binding affinity of this compound to any biological macromolecules has been reported.

Structure Activity Relationship Sar Studies of Benzyl N 2 Fluoro 4 Nitrophenyl Carbamate Analogs Non Clinical Focus

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Activity

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH2-) group, offers multiple avenues for modification. Alterations can include substitutions on the aromatic ring or changes to the methylene linker itself. These modifications can influence the compound's steric, electronic, and hydrophobic properties, thereby affecting its interaction with a biological target.

Research on analogous N-benzyl carbamates suggests that substitutions on the benzyl ring can significantly modulate biological activity. nih.govmdpi.com For instance, introducing small, electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) at the ortho-, meta-, or para-positions can alter the electronic distribution of the entire molecule and introduce new points of interaction. Replacing the benzyl group with other arylmethyl or alkyl groups would also probe the necessity of the aromatic ring for activity. The synthesis of such benzyl ethyl carbamates and related derivatives is a common strategy to explore these relationships. scirp.orgscirp.org The yields for creating benzyl carbamate (B1207046) derivatives can be optimized using modern catalytic methods, allowing for a broader exploration of this chemical space. acs.org

Below is a hypothetical data table illustrating potential outcomes from modifying the benzyl moiety.

Table 1: Hypothetical SAR of Benzyl Moiety Modifications

| Modification | Position of Substitution | Substituent (R) | Expected Impact on Activity | Rationale |

|---|---|---|---|---|

| Benzyl Ring Substitution | para- | -OCH₃ | Increase/Decrease | Alters electronics and potential for H-bonding. |

| Benzyl Ring Substitution | meta- | -Cl | Increase/Decrease | Inductive electron withdrawal; alters lipophilicity. |

| Benzyl Ring Substitution | ortho- | -CH₃ | Decrease | Potential for steric hindrance with the target. |

| Linker Modification | -CH₂- to -CH₂CH₂- | N/A | Decrease | Changes spacing and flexibility between moieties. |

Derivatization of the Fluoro and Nitro Groups on the Phenyl Ring

The 2-fluoro-4-nitrophenyl moiety is a critical component, featuring two strong electron-withdrawing groups that significantly influence the compound's reactivity and potential interactions. The fluorine atom at the ortho-position and the nitro group at the para-position create a distinct electronic profile on the phenyl ring.

Derivatization studies would focus on several key questions:

Positional Isomerism: Moving the fluoro or nitro group to other positions (e.g., 3-fluoro, 2-nitro) would reveal the geometric and electronic importance of their specific placement. The introduction of a fluorine atom is known to cause substantial alterations in the predominant conformation of diaryl compounds. mdpi.com

Fluorine Substitution: Replacing the fluorine with other halogens (Cl, Br) would clarify the role of electronegativity versus atomic size. Alternatively, replacing it with a non-halogen group like methyl or methoxy (B1213986) would differentiate the effects of sterics and electronics.

Nitro Group Modification: The nitro group is a potent hydrogen bond acceptor and electron-withdrawing group. Replacing it with other groups such as cyano (-CN), sulfonyl (-SO₂CH₃), or an amide (-CONH₂) would help to determine which of these properties is more critical for activity. QSAR analyses of nitrophenyl derivatives have shown that electronegative substitutions are often essential for polar interactions with a target. nih.gov The enzymatic reduction of a nitro group can also be related to a compound's biological activity. researchgate.net

Table 2: Hypothetical SAR of Phenyl Ring Derivatizations

| Modification | Original Group | New Group/Position | Expected Impact on Activity | Rationale |

|---|---|---|---|---|

| Positional Isomerism | 2-Fluoro | 3-Fluoro | Decrease | Alters intramolecular H-bonding and conformation. |

| Positional Isomerism | 4-Nitro | 3-Nitro | Decrease | Changes the key electronic and interaction vectors. |

| Halogen Substitution | -F | -Cl | Increase/Decrease | Modifies size, lipophilicity, and electronic pull. |

| Nitro Group Replacement | -NO₂ | -CN | Decrease | Cyano is a weaker H-bond acceptor. |

Alterations to the Carbamate Linkage and Effects on Biological Interactions

The carbamate group (-O-CO-NH-) is a bioisostere of an amide bond and is crucial for the structural integrity of the molecule. nih.gov It acts as a stable, rigid linker and its carbonyl and N-H groups are prime candidates for forming hydrogen bonds with a biological target. nih.govacs.org The functionality of the carbamate group stems from the resonance between the amide and carboxyl components, making it chemically stable. nih.gov

Modifying this linkage is a key aspect of SAR studies:

Isosteric Replacement: Replacing the carbamate with a urea (B33335) (-NH-CO-NH-), thiocarbamate (-O-CS-NH-), or an amide bond could reveal the importance of the specific hydrogen bonding pattern and geometry provided by the carbamate oxygen and nitrogen atoms.

Homologation: Inserting methylene units between the carbamate and the aromatic rings would test the importance of the specific spacing and rigidity conferred by the linker.

N-Alkylation: Substitution on the carbamate nitrogen (e.g., N-methylation) would remove its hydrogen bond donating capability, which can be a critical test of the binding hypothesis.

The steric and electronic properties of substituents on the carbamate group can influence the cis/trans isomer ratio, which in turn could regulate biological activity by affecting how the molecule fits into a target site. nih.gov

Table 3: Hypothetical SAR of Carbamate Linkage Alterations

| Modification Type | Alteration | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Isosteric Replacement | Carbamate to Urea | Decrease | Alters H-bond donor/acceptor pattern and geometry. |

| Isosteric Replacement | Carbamate to Thio-carbamate | Decrease | Changes electronic character and H-bonding strength of the carbonyl equivalent. |

| Isosteric Replacement | Carbamate to Amide | Increase/Decrease | Tests the necessity of the ester oxygen. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzyl N-(2-fluoro-4-nitrophenyl)carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR can transform SAR insights into predictive models. nih.govplos.org

The development of a robust QSAR model follows a structured workflow. nih.gov First, a dataset of analogs is created where the biological activity (e.g., IC₅₀) is measured under uniform conditions. This data is converted to a logarithmic scale (pIC₅₀) for linear modeling. The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Using computational software, a wide range of molecular descriptors (variables) are calculated for each compound. scirp.orgnih.gov Statistical techniques, such as Multiple Linear Regression (MLR), are then employed to build an equation that links a selection of these descriptors to the biological activity. nih.gov

A typical QSAR model equation would look like: pIC₅₀ = c₁ * (Descriptor A) + c₂ * (Descriptor B) - c₃ * (Descriptor C) + ... + Constant

The model's statistical quality and robustness are assessed through various metrics, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with the test set. nih.govresearchgate.net An applicability domain is also defined to ensure predictions are only made for new compounds that are similar to those in the training set. nih.govplos.org

The power of a QSAR model lies in its ability to identify the physicochemical properties, or descriptors, that are most influential on biological activity. For carbamate derivatives, these often fall into three categories: electronic, steric, and hydrophobic. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to a molecule's ability to accept electrons, and local electronic properties like the Hirshfeld charge on specific atoms (e.g., the carbonylic carbon). nih.gov Electronegative substitutions are often found to be essential for polar interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. The Connolly Accessible Area, for example, describes the molecular surface accessible to a solvent, which can be critical for receptor fit. nih.govplos.org

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which is crucial for membrane permeability and hydrophobic interactions within a binding pocket. nih.gov

Table 4: Common QSAR Descriptors and Their Significance for Carbamate Analogs

| Descriptor Class | Descriptor Example | Potential Significance for Activity |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to electrophilicity and reactivity; lower values can indicate higher activity. nih.gov |

| Electronic | Hirshfeld Atomic Charges | Indicates sites for electrostatic interactions with the target. nih.gov |

| Steric | Connolly Accessible Area | Defines the molecular volume and shape, which must be complementary to the binding site. plos.org |

| Steric | Molecular Weight (MW) | General size descriptor; increases may lead to steric clashes. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting both target binding and pharmacokinetic properties. nih.gov |

Conformational Preferences and Their Influence on SAR

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound has several rotatable single bonds, leading to a vast landscape of possible conformations. However, due to steric and electronic interactions, only a few low-energy conformations are likely to be prevalent.

SAR studies must consider that only a specific "bioactive" conformation may be responsible for the observed activity. A molecule may be chemically perfect based on 2D analysis but inactive if it cannot adopt the correct 3D shape to fit into the target's binding site. Therefore, computational studies, such as molecular docking and conformational analysis, are often paired with SAR to understand how structural modifications affect the preferred conformations and, consequently, the biological activity. nih.govnih.gov

Applications of Benzyl N 2 Fluoro 4 Nitrophenyl Carbamate in Materials Science and Other Non Biological Fields

Integration into Polymer Chemistry

The unique structure of Benzyl (B1604629) N-(2-fluoro-4-nitrophenyl)carbamate, with its reactive sites and rigid aromatic components, presents theoretical possibilities for its integration into polymer systems.

Monomer or Crosslinker Applications

In principle, the nitro group on the phenyl ring could be chemically reduced to an amine. This transformation would yield a difunctional molecule, with an amine at one end and the potential for reactions involving the carbamate (B1207046) linkage or the benzyl group at the other. Such a derivative could theoretically act as a monomer in the synthesis of polyamides or polyimides, potentially imparting specific optical or thermal properties to the resulting polymer. Furthermore, the presence of multiple reactive sites could allow it to function as a crosslinker, enhancing the mechanical strength and thermal stability of various polymer networks. However, a review of current scientific literature reveals no specific studies that have utilized Benzyl N-(2-fluoro-4-nitrophenyl)carbamate for these purposes.

Modification of Polymer Properties

The incorporation of fluorinated and nitrated aromatic compounds into a polymer backbone can significantly alter the polymer's properties. The fluorine atom can enhance thermal stability and hydrophobicity, while the nitro group can influence the polymer's electronic characteristics and refractive index. If successfully integrated, this compound could be a candidate for modifying the surface energy, optical properties, and gas permeability of existing polymers. At present, these applications remain hypothetical, as no published research has documented the use of this specific compound as a polymer additive or modifier.

Potential in Supramolecular Chemistry

The non-covalent interactions dictated by the functional groups of this compound are central to its theoretical potential in supramolecular chemistry.

Host-Guest Interactions and Complex Formation

The electron-deficient nitrophenyl ring suggests a capacity for engaging in π-π stacking interactions with electron-rich aromatic systems. The carbamate group provides hydrogen bond donor and acceptor sites, which are fundamental to molecular recognition and the formation of host-guest complexes. While these features are promising for the design of molecular receptors, there is currently no experimental evidence or published research demonstrating the formation of inclusion complexes or other host-guest systems involving this compound.

Self-Assembly into Supramolecular Structures

The combination of hydrogen bonding capabilities and potential for π-π stacking could, in theory, drive the self-assembly of this compound into ordered supramolecular structures such as gels, liquid crystals, or nanofibers. The directionality of the hydrogen bonds and the orientation of the aromatic rings would be critical in determining the final architecture of the assembled material. This remains an area of speculative interest, as the self-assembling properties of this compound have not been reported in the scientific literature.

Sensing Applications

The nitroaromatic moiety is a well-known functional group in the design of chemical sensors, particularly for the detection of electron-rich analytes or for applications based on fluorescence quenching. A related compound, 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole, has been used to functionalize ZnO nanoflowers for sensor applications. jchr.org This suggests that fluorinated benzyl-containing compounds can be relevant in this field. For this compound specifically, a change in its optical or electrochemical properties upon interaction with a target analyte could form the basis of a sensing mechanism. However, there are no specific studies that have investigated or demonstrated the use of this compound in any sensing application.

Design of Chemical Sensors

There is no available research on the utilization of this compound in the design of chemical sensors.

Response to Specific Analytes

No data has been found detailing the response of sensors based on this compound to any specific analytes.

Catalytic Applications (if relevant)

The catalytic properties of this compound have not been documented in the reviewed literature.

Agricultural Chemistry Applications (Excluding Mammalian Toxicity)

Plant Growth Regulation Studies

There are no studies available that investigate the role of this compound in plant growth regulation.

Pest Control Mechanisms (Non-Toxicological, e.g., behavioral)

Information regarding non-toxicological pest control mechanisms involving this compound is not present in the scientific literature.